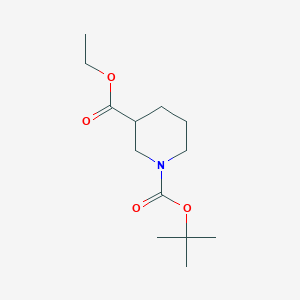

Ethyl 1-Boc-3-piperidinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617244. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXCRFGBFZTUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326804 | |

| Record name | Ethyl 1-Boc-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130250-54-3 | |

| Record name | Ethyl 1-Boc-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-Boc-3-piperidinecarboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 1-Boc-3-piperidinecarboxylate, a prominent heterocyclic compound, has carved a niche for itself as a pivotal intermediate in the landscape of pharmaceutical research and development.[1] Its molecular architecture, featuring a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and functionalized with an ethyl ester, offers a unique combination of stability and tunable reactivity.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The strategic presence of the Boc protecting group enhances its utility, allowing for precise chemical modifications at other molecular sites, a critical aspect in the intricate, multi-step syntheses inherent to pharmaceutical research and development.[1]

Physicochemical and Spectroscopic Profile

At ambient temperatures, this compound typically presents as a white to off-white crystalline solid.[2] It is generally characterized by a faint, non-descript organic odor.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 130250-54-3 | [3] |

| Molecular Formula | C13H23NO4 | [3] |

| Molecular Weight | 257.33 g/mol | [2] |

| Melting Point | 31-35 °C | [3] |

| Boiling Point | 95 °C at 0.5 mmHg | [3] |

| Density | ~1.077 g/cm³ | [3] |

| Refractive Index | ~1.473 | [3] |

| Flash Point | 149.7 °C | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Spectroscopic Data

The structural integrity of this compound is routinely confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| ¹H NMR (CDCl₃) | δ (ppm): 4.15 (q, 2H, -OCH₂CH₃), 3.8-3.0 (m, 4H, piperidine ring protons), 2.5-1.5 (m, 5H, piperidine ring protons), 1.45 (s, 9H, -C(CH₃)₃), 1.25 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 173.0 (C=O, ester), 154.5 (C=O, carbamate), 79.5 (-C(CH₃)₃), 60.5 (-OCH₂CH₃), 45.0, 43.0, 41.0 (piperidine ring carbons), 28.4 (-C(CH₃)₃), 27.0, 25.0 (piperidine ring carbons), 14.2 (-OCH₂CH₃) |

| FT-IR (KBr) | ν (cm⁻¹): ~2975 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1690 (C=O stretch, carbamate), ~1160 (C-O stretch) |

| Mass Spec (EI) | m/z: 257 (M⁺), 202 (M⁺ - C₄H₉), 156 (M⁺ - Boc) |

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through a multi-step organic synthesis, commencing with commercially available piperidine-3-carboxylic acid, also known as nipecotic acid. The synthesis strategy revolves around two key transformations: the protection of the piperidine nitrogen with a Boc group and the esterification of the carboxylic acid moiety.

Two primary synthetic routes are commonly employed:

-

Route A: Boc Protection followed by Esterification: This approach involves the initial protection of ethyl nipecotate (ethyl piperidine-3-carboxylate) with di-tert-butyl dicarbonate (Boc₂O).

-

Route B: Esterification of Boc-Protected Nipecotic Acid: In this alternative pathway, 1-Boc-piperidine-3-carboxylic acid is first synthesized and then subjected to esterification with ethanol, typically under acidic catalysis.

Below is a detailed, field-proven protocol for the synthesis of this compound via the Boc protection of ethyl nipecotate.

Experimental Protocol: Synthesis via Boc Protection

-

Materials:

-

Ethyl nipecotate (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexane mixture

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl nipecotate in dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient to yield this compound as a clear oil or a white solid.

-

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the Boc-protected amine, the ethyl ester, and the piperidine ring.

1. Deprotection of the Boc Group:

The Boc group is readily cleaved under acidic conditions, liberating the secondary amine of the piperidine ring. This is a cornerstone reaction in the utilization of this building block for further synthetic elaborations. A common and effective method involves the use of trifluoroacetic acid (TFA) in a chlorinated solvent.

2. Reactions of the Ethyl Ester:

The ethyl ester functionality can undergo several classical transformations:

-

Hydrolysis: Saponification with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or methanol) yields the corresponding carboxylic acid, 1-Boc-piperidine-3-carboxylic acid.

-

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF reduces the ester to the corresponding primary alcohol, (1-Boc-piperidin-3-yl)methanol.[4] It is important to note that LiAlH₄ will also reduce the Boc group under certain conditions. Milder reducing agents can be employed for selective ester reduction.

-

Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

3. Reactivity of the Piperidine Ring:

Once the Boc group is removed, the secondary amine of the piperidine ring becomes available for a wide range of reactions, including N-alkylation, N-acylation, and reductive amination, allowing for the introduction of diverse substituents.

Applications in Drug Discovery and Development

This compound is a valuable scaffold for the synthesis of a plethora of biologically active molecules. The piperidine moiety is a common structural motif in many approved drugs, and this building block provides a convenient entry point for its incorporation.

-

Central Nervous System (CNS) Agents: The piperidine core is prevalent in numerous CNS-active compounds. This intermediate is instrumental in the synthesis of novel agents targeting various receptors and transporters in the brain.

-

Analgesics and Anti-inflammatory Drugs: Researchers and pharmaceutical companies frequently utilize Ethyl (S)-N-Boc-piperidine-3-carboxylate in the synthesis of piperidine derivatives that are integral to the development of new analgesics and anti-inflammatory agents.[1]

-

Peptide Chemistry: It is employed in peptide synthesis to incorporate piperidine-based amino acid mimics, which can enhance the metabolic stability and conformational rigidity of peptide-based therapeutics.[1]

A notable example of a drug candidate synthesized using a derivative of this intermediate is in the development of selective inhibitors for various enzymes and receptors implicated in a range of diseases.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): It is imperative to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]

Conclusion

This compound has firmly established itself as a versatile and indispensable building block in the arsenal of the medicinal chemist. Its unique structural features, coupled with its predictable reactivity, provide a robust platform for the synthesis of complex and diverse molecular architectures. As the quest for novel therapeutics continues, the strategic application of such well-defined intermediates will undoubtedly continue to accelerate the pace of drug discovery and development, paving the way for the next generation of life-saving medicines.

References

The Versatile Building Block: A Technical Guide to Ethyl 1-Boc-3-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 1-Boc-3-piperidinecarboxylate, a chiral heterocyclic intermediate, has emerged as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its unique structural features, combining a piperidine core, a protective tert-butoxycarbonyl (Boc) group, and a reactive ethyl ester functionality, offer a powerful platform for introducing stereochemical complexity and facilitating further chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery.

Part 1: Physicochemical and Structural Properties

This compound is commercially available as a racemic mixture and as individual enantiomers. The choice between the racemic form and a specific enantiomer is dictated by the stereochemical requirements of the target molecule.

Table 1: Core Properties of this compound and its Enantiomers

| Property | Racemic | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 130250-54-3[1][2][3] | 191599-51-6[4] | 194726-40-4[5] |

| Molecular Formula | C13H23NO4[1][4][5] | C13H23NO4[4] | C13H23NO4[5] |

| Molecular Weight | 257.33 g/mol [4][5] | 257.33 g/mol [4] | 257.33 g/mol [5] |

| Appearance | White crystalline powder or solid[1] | White to light brown solid or liquid[4] | Solid |

| Melting Point | 31-35 °C[1][6] | 35-40 °C[4] | 36-40 °C |

| Boiling Point | 95 °C at 0.5 mmHg[1] | Not specified | Not specified |

| Optical Rotation | Not applicable | [α]22/D = +37° (c=1 in Chloroform)[4] | Not specified |

The Boc protecting group on the piperidine nitrogen is a key feature, rendering the amine nucleophilicity inert under many reaction conditions, thus allowing for selective manipulation of the ester group. This protection is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine for subsequent reactions.[7]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step sequence, often starting from commercially available precursors. A common strategy involves the reduction of a pyridine derivative followed by N-protection and esterification.

Illustrative Synthetic Workflow

A plausible synthetic route can be envisioned starting from 3-hydroxypyridine. This approach involves the reduction of the pyridine ring to a piperidine, followed by protection of the nitrogen and oxidation of the alcohol to a carboxylic acid, and finally esterification.

Caption: A generalized synthetic pathway to this compound.

This generalized pathway highlights the key transformations. The initial reduction of the aromatic pyridine ring is a critical step. Subsequent protection of the secondary amine with di-tert-butyl dicarbonate ((Boc)2O) is a standard and efficient method.[8] The oxidation of the secondary alcohol to a carboxylic acid can be achieved using various oxidizing agents. Finally, Fischer esterification with ethanol under acidic conditions yields the desired product. An alternative approach described in the literature involves starting from L-glutamic acid to synthesize enantiomerically pure 3-(N-Boc amino) piperidine derivatives.

Part 3: Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Table 2: Spectroscopic Data Summary

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the ethyl ester group (triplet and quartet, ~1.2 and 4.1 ppm, respectively).[7][9] |

| ¹³C NMR | Resonances for the Boc carbonyl, the ester carbonyl, the quaternary carbon of the Boc group, and the carbons of the piperidine ring and the ethyl group. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the urethane (~1685 cm⁻¹) and the ester (~1730 cm⁻¹), and C-N and C-O stretching vibrations. |

| Mass Spec. | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight. |

Spectroscopic data for the (R)-enantiomer is available and can be used as a reference.[9][10]

Part 4: Applications in Drug Discovery and Organic Synthesis

The utility of this compound as a versatile intermediate is well-documented in pharmaceutical research and development.[11] The piperidine scaffold is a prevalent motif in many biologically active compounds, and this building block provides a convenient entry point for its incorporation.

Key Application Areas:

-

Central Nervous System (CNS) Agents: The piperidine core is a common feature in drugs targeting the CNS. This building block serves as a crucial intermediate in the synthesis of novel therapeutic agents for neurological disorders.[12][13]

-

Anti-inflammatory Drugs: It is utilized in the development of agents for treating inflammatory conditions.[4][12]

-

Chiral Synthesis: The enantiomerically pure forms of this compound are invaluable for the synthesis of stereochemically defined molecules, which is critical for achieving target specificity and reducing off-target effects in drug candidates.[4]

-

Peptide Chemistry: Incorporation of piperidine derivatives into peptides can enhance their stability and efficacy. This building block facilitates the synthesis of such modified peptides.[4]

The Boc-protected nitrogen allows for selective modifications at other positions of the molecule, while the ethyl ester provides a handle for various transformations such as amidation, reduction to an alcohol, or conversion to other functional groups.[11][14]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statements (Examples) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling.[1][15] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[16] |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[16][17] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][15][16] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15][16] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][17] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][15] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[15][17] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][15][18] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15][16] |

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][18] Avoid formation of dust and aerosols.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from incompatible materials.

Conclusion

This compound is a testament to the power of strategic molecular design in chemical synthesis. Its combination of a protected amine, a reactive ester, and a chiral piperidine core makes it an exceptionally valuable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel pharmaceuticals and other complex organic molecules.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 130250-54-3 [chemicalbook.com]

- 3. This compound | CAS#:130250-54-3 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 194726-40-4 | (R)-1-BOC-Piperidine-3-carboxylic acid ethyl ester - Synblock [synblock.com]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

- 8. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 9. (R)-1-BOC-3-HYDROXYMETHYLPIPERIDINE ETHYL ESTER(194726-40-4) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.be [fishersci.be]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. echemi.com [echemi.com]

(S)-Ethyl 1-Boc-3-piperidinecarboxylate synthesis

An In-depth Technical Guide to the Synthesis of (S)-Ethyl 1-Boc-3-piperidinecarboxylate

Authored by: A Senior Application Scientist

Abstract

(S)-Ethyl 1-Boc-3-piperidinecarboxylate is a highly valuable chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its defined stereochemistry at the C3 position is a critical feature in the synthesis of numerous bioactive molecules, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates selective transformations, making it an ideal intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound in high enantiopurity, focusing on the underlying chemical logic, field-proven protocols, and a comparative analysis of the available methodologies. We will explore direct asymmetric syntheses and the resolution of racemic mixtures, offering researchers and drug development professionals the technical insights required to select and implement the most suitable approach for their specific needs.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure piperidines is a cornerstone of modern pharmaceutical chemistry.[3] The primary challenge in synthesizing (S)-Ethyl 1-Boc-3-piperidinecarboxylate lies in controlling the absolute stereochemistry at the C3 position. Two major strategic paradigms have emerged to address this challenge: Asymmetric Synthesis and Resolution of Racemic Mixtures . The choice between these strategies is often dictated by factors such as scale, cost, available technology, and the desired level of enantiopurity.

-

Asymmetric Synthesis: These methods aim to create the desired (S)-enantiomer directly from a prochiral precursor, offering high atom economy and elegant synthetic routes. Key techniques include catalytic asymmetric hydrogenation and the use of chiral auxiliaries.

-

Resolution of Racemic Mixtures: These approaches involve the initial synthesis of a racemic mixture of the target compound or its precursor, followed by the separation of the enantiomers. This is often a more pragmatic and scalable strategy, with well-established methods like diastereomeric salt formation and enzymatic kinetic resolution.[4][5]

The following sections will delve into the technical specifics of these core strategies, providing both the theoretical basis and practical execution protocols.

Logical Flow of Synthetic Strategies

Caption: Overview of synthetic pathways to the target compound.

Asymmetric Synthesis: Direct Enantioselective Routes

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful technique that introduces chirality by reducing a prochiral double bond with H₂ gas in the presence of a chiral metal catalyst.[6] For the synthesis of (S)-ethyl nipecotate (the precursor to the target molecule), this typically involves the hydrogenation of a corresponding tetrahydropyridine derivative.

Causality and Mechanism: The success of this method hinges on the formation of a transient diastereomeric complex between the substrate and the chiral catalyst (commonly based on rhodium, ruthenium, or iridium with chiral phosphine ligands).[6][7] This complex orients the substrate in a way that hydrogen is delivered preferentially to one face of the C=C or C=N double bond, leading to an excess of one enantiomer. A significant challenge is that imines and enamines, common precursors, can be unstable and may poison the catalyst.[6]

Workflow: Asymmetric Hydrogenation

Caption: General workflow for catalytic asymmetric hydrogenation.

While highly effective for many substrates, developing a robust, high-yielding asymmetric hydrogenation for every specific piperidine precursor can require significant process optimization.

Chiral Auxiliary-Mediated Synthesis

This classical strategy involves covalently attaching a chiral molecule—the "auxiliary"—to a prochiral substrate.[8][9] The steric and electronic properties of the auxiliary block one face of the molecule, forcing a subsequent reaction (like alkylation or conjugate addition) to occur on the opposite, unhindered face with high diastereoselectivity.

Principle of Operation:

-

Attachment: The chiral auxiliary (e.g., an Evans oxazolidinone or pseudoephedrine) is attached to the synthetic precursor.[8][10]

-

Diastereoselective Reaction: An enolate is formed and reacts with an electrophile. The bulky auxiliary directs the attack, creating a new stereocenter with a specific configuration relative to the auxiliary's chiral center.

-

Removal: The auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter and is often recovered for reuse.[]

Diagram: Chiral Auxiliary Principle

Caption: The three-stage principle of chiral auxiliary use.

This method is reliable and predictable but is less atom-economical than catalytic approaches due to the use of a stoichiometric amount of the chiral auxiliary.

Resolution of Racemic Mixtures: Separation Strategies

Resolution strategies are often favored in industrial settings for their robustness and scalability. They begin with the straightforward synthesis of a racemic mixture, which is then separated into its constituent enantiomers.

Classical Resolution via Diastereomeric Salt Formation

This technique exploits the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic amine with a single enantiomer of a chiral acid (the resolving agent), a pair of diastereomeric salts is formed.

Mechanism of Separation: The two diastereomeric salts [(S)-amine·(L)-acid and (R)-amine·(L)-acid] exhibit different solubilities in a given solvent.[5] Through careful selection of the solvent and crystallization conditions, one salt will preferentially precipitate from the solution, allowing for its isolation by filtration. The optically pure amine is then liberated by treatment with a base, and the resolving agent can be recovered. For the synthesis of the target molecule, racemic ethyl nipecotate is resolved first, followed by N-Boc protection.

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for resolution by fractional crystallization.

This method is a workhorse in process chemistry, with its primary drawback being that the theoretical maximum yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled.

Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer exceptional selectivity under mild, environmentally benign conditions.[3] Kinetic resolution relies on an enzyme, typically a lipase or protease, that reacts at a significantly different rate with each enantiomer of a racemic substrate.[12][13]

Causality and Protocol: In a common approach for (S)-Ethyl 1-Boc-3-piperidinecarboxylate, a lipase such as Candida antarctica Lipase B (CAL-B) is used to selectively hydrolyze the (R)-enantiomer of the racemic ester.[4][12] The reaction is stopped at or near 50% conversion. At this point, the mixture contains the unreacted (S)-ester and the hydrolyzed (R)-carboxylic acid. These two compounds have different chemical properties (ester vs. acid) and can be easily separated by extraction.

This approach is highly efficient, often yielding products with >99% enantiomeric excess (ee).[12]

Experimental Protocols & Data

Protocol 1: Synthesis of Racemic this compound

This protocol establishes the starting material for resolution methods.

Part A: Hydrogenation of Ethyl Nicotinate to Racemic Ethyl Nipecotate

-

Charge a suitable hydrogenation reactor with ethyl nicotinate and a solvent such as ethanol.

-

Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 wt%).

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the mixture (e.g., to 50-70 °C) and stir vigorously until hydrogen uptake ceases.

-

Cool the reactor, vent, and filter the mixture through Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield racemic ethyl nipecotate, which can be purified by distillation.[14]

Part B: N-Boc Protection

-

Dissolve the racemic ethyl nipecotate in a suitable solvent (e.g., dichloromethane or THF).

-

Add a base, such as triethylamine or sodium bicarbonate.

-

Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure to yield racemic this compound.

Protocol 2: Resolution with Dibenzoyl-L-tartaric Acid (DBTA)

-

Dissolve racemic ethyl nipecotate in a suitable solvent, such as ethanol.[5]

-

In a separate flask, dissolve approximately 0.5 molar equivalents of dibenzoyl-L-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the DBTA solution to the ethyl nipecotate solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then potentially cool further (e.g., 0-5 °C) to maximize precipitation of the less soluble diastereomeric salt.

-

Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the enriched (S)-ethyl nipecotate · (L)-DBTA salt.[4]

-

To recover the free amine, suspend the salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1M NaOH). Stir until all solids dissolve.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield enantioenriched (S)-ethyl nipecotate.

-

Protect the resulting amine with Boc₂O as described in Protocol 1, Part B, to obtain the final product.

Comparative Analysis of Synthetic Strategies

| Strategy | Typical Yield (%) | Typical ee (%) | Key Reagents | Advantages | Disadvantages |

| Asymmetric Hydrogenation | 60-95% | 90-99% | Chiral Rh/Ru/Ir Catalysts, H₂ | High atom economy, direct route. | High catalyst cost, requires process optimization, potential for catalyst poisoning.[6] |

| Chiral Auxiliary | 50-80% | >98% | Evans Auxiliaries, Pseudoephedrine | High stereocontrol, reliable. | Stoichiometric use of chiral reagent, additional protection/deprotection steps.[8] |

| Diastereomeric Salt Resolution | <50% (per cycle) | >99% | Tartaric Acid Derivatives, Mandelic Acid | Scalable, robust, well-established technology. | Theoretical max yield of 50%, requires recycling of undesired enantiomer for higher yields.[4][5] |

| Enzymatic Kinetic Resolution | ~45-50% | >99% | Lipases (e.g., CAL-B) | Exceptional selectivity, mild/green conditions, high ee.[12] | Theoretical max yield of 50%, requires efficient separation of product and starting material. |

Conclusion

The synthesis of (S)-Ethyl 1-Boc-3-piperidinecarboxylate can be successfully achieved through several distinct and reliable strategies.

-

For large-scale, industrial production , resolution of racemic ethyl nipecotate via diastereomeric salt formation remains a highly practical and cost-effective method due to its operational simplicity and scalability.[4][15]

-

Enzymatic kinetic resolution represents a greener, highly selective alternative that provides access to materials with exceptionally high enantiomeric purity, making it ideal for pharmaceutical applications where such purity is paramount.[12]

-

Asymmetric catalysis , while often requiring more significant initial investment in catalyst screening and process development, offers the most elegant and atom-economical route, which may be preferable in discovery and early-stage development where material conservation is key.

The optimal synthetic route will ultimately depend on a careful evaluation of project-specific requirements, including scale, cost constraints, available equipment, and the desired final purity of this critical chiral intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Chiral Auxiliaries [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ニペコチン酸エチル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Chiral Building Block

An In-depth Technical Guide to the Synthesis of (R)-Ethyl 1-Boc-3-piperidinecarboxylate

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule dictates its biological activity, and often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even harmful. (R)-Ethyl 1-Boc-3-piperidinecarboxylate, also known as (R)-(-)-N-Boc-Nipecotic acid ethyl ester (CAS No: 194726-40-4), has emerged as a critical chiral building block for this very reason.[1][2] Its piperidine core is a prevalent motif in a multitude of biologically active molecules, particularly those targeting the central nervous system.[3][4]

The structure features a piperidine ring with a stereocenter at the C3 position, an ethyl ester, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] The Boc group provides a crucial combination of stability and controlled reactivity, preventing unwanted side reactions of the amine and allowing for selective modifications elsewhere in the molecule.[3][5] This makes it an invaluable intermediate for constructing complex molecular architectures in multi-step drug synthesis campaigns.[2]

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C3 position to exclusively obtain the (R)-enantiomer. This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the principal strategies employed to achieve this, moving beyond simple procedural lists to explain the causality behind experimental choices and to provide validated, field-proven protocols.

Part 1: Core Synthetic Strategies

The enantioselective synthesis of (R)-Ethyl 1-Boc-3-piperidinecarboxylate can be broadly categorized into three main approaches: the resolution of racemic mixtures, asymmetric catalysis, and chiral pool synthesis. Each strategy offers a distinct set of advantages and challenges in terms of efficiency, cost, and scalability.

Resolution of Racemic Precursors: Separating What Exists

Resolution is a classical and widely practiced method for obtaining enantiopure compounds. It begins with a racemic mixture—an equal blend of both (R) and (S) enantiomers—and employs a chiral agent or catalyst to separate them. The primary limitation is a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic amine like ethyl nipecotate with a chiral acid, two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized from the solution.

A commonly used resolving agent for ethyl nipecotate is dibenzoyl-L-tartaric acid.[6][7] The less soluble diastereomeric salt precipitates, and after physical separation, the chiral acid is removed by treatment with a base to liberate the enantiomerically enriched free amine.

Workflow: Classical Resolution

Caption: Workflow for classical resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution (EKR) offers a highly selective alternative. This method uses an enzyme, typically a lipase, that preferentially catalyzes a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.[6] For the synthesis of N-Boc protected piperidine derivatives, this often involves either the selective hydrolysis of one ester enantiomer or the selective acylation of one alcohol enantiomer.[8][9]

For example, when racemic N-Boc-ethyl nipecotate is subjected to hydrolysis with a lipase like Novozym 435, the enzyme can selectively hydrolyze the (S)-ester to its corresponding carboxylic acid, leaving the desired (R)-ester largely untouched.[6] The resulting mixture of the (R)-ester and the (S)-acid is easily separable due to their different chemical properties.

Diagram: Principle of Enzymatic Kinetic Resolution

Caption: Selective hydrolysis of one enantiomer in Enzymatic Kinetic Resolution.

Asymmetric Catalysis: Building Chirality from the Ground Up

Instead of separating a pre-existing mixture, asymmetric catalysis creates the desired enantiomer preferentially from a prochiral substrate. This approach can be highly efficient, with the potential for high yields and excellent enantioselectivity.

Catalytic asymmetric hydrogenation is a powerful tool in this context.[10] The synthesis starts with a prochiral precursor, such as an N-Boc protected ethyl 1,4,5,6-tetrahydronicotinate. This unsaturated molecule is then hydrogenated using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand (e.g., a chiral phosphine like PhTRAP).[11] The chiral environment created by the ligand directs the hydrogen atoms to add to one face of the double bond, selectively forming the (R)-stereocenter.

| Parameter | Catalyst System | Enantiomeric Excess (ee) | Conversion | Reference |

| Hydrogenation | Pd/C with 10,11-dihydrocinchonidine | up to 24% | Low (10%) | |

| Hydrogenation | Rh and Rh/Pt catalysts | N/A (activity focus) | Higher Activity |

Note: The development of highly effective catalysts for this specific substrate remains an active area of research, with early studies showing moderate success.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[12] L-glutamic acid is an excellent starting point for synthesizing 3-substituted piperidines. The synthesis involves a multi-step sequence that transforms the stereocenter present in glutamic acid into the desired C3 stereocenter of the piperidine ring.

The typical sequence involves:

-

Protection and Reduction: The carboxylic acid groups of N-Boc protected glutamic acid are converted to esters and then reduced to primary alcohols.

-

Leaving Group Formation: The alcohol groups are converted into good leaving groups, such as tosylates.

-

Cyclization: An intramolecular cyclization reaction, often with a primary amine, forms the piperidine ring.

-

Final Functionalization: Further steps are taken to install the ethyl ester at the C3 position.

This method is attractive because the chirality is sourced from a natural, inexpensive starting material, but it often requires longer synthetic sequences compared to other methods.

Diagram: Simplified Chiral Pool Synthesis Route

Caption: A conceptual pathway for chiral pool synthesis from L-glutamic acid.

Part 2: Key Experimental Protocols

The following protocols are representative of the strategies discussed and are designed to be self-validating through clear steps and expected outcomes.

Protocol 1: Classical Resolution of (±)-Ethyl Nipecotate

This protocol is adapted from methodologies described for resolving nipecotate derivatives using tartaric acid analogues.[6][7][13]

-

Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) in a suitable solvent such as ethanol. In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5 - 1.0 eq) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the ethyl nipecotate solution with stirring. Allow the mixture to cool slowly to room temperature and then, if necessary, cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. The solid is the diastereomerically enriched salt. The enantiomeric purity can be checked at this stage by liberating a small sample and analyzing via chiral HPLC.

-

Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of hot solvent.

-

Liberation of Free Amine: Suspend the diastereomerically pure salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add a mild base, such as a saturated sodium bicarbonate solution, portion-wise with vigorous stirring until the aqueous layer is basic (pH > 8).

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-ethyl nipecotate.

Protocol 2: N-Boc Protection of (R)-Ethyl Nipecotate

This is a standard and critical step to yield the final target molecule.[14]

-

Reaction Setup: Dissolve the enantiomerically enriched (R)-ethyl nipecotate (1.0 eq) in an appropriate organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.5 eq) to the solution.

-

Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M KHSO₄), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure (R)-Ethyl 1-Boc-3-piperidinecarboxylate.

Part 3: Characterization and Quality Control

Confirmation of the final product's identity, purity, and stereochemical integrity is essential.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 194726-40-4 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| Appearance | White to light brown solid or liquid | [2][15] |

| Melting Point | 35 - 40 °C | [2] |

Analytical Techniques

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and purity.

-

Mass Spectrometry (MS): Verifies the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for this molecule. It is used to determine the enantiomeric excess (e.e.), which is a measure of the stereochemical purity. A specialized chiral stationary phase is used to separate the (R) and (S) enantiomers.[13]

Conclusion

The synthesis of (R)-Ethyl 1-Boc-3-piperidinecarboxylate is a well-studied but non-trivial task that highlights key challenges and strategies in modern asymmetric synthesis. The choice of synthetic route—be it the classical approach of resolving a racemate, the elegance of asymmetric catalysis, or the resourcefulness of chiral pool synthesis—depends heavily on the specific context, including available equipment, cost of reagents and catalysts, and desired scale.

-

Resolution methods are often reliable and scalable but are inherently limited to a 50% theoretical yield from the racemate.

-

Asymmetric hydrogenation offers a more elegant and potentially higher-yielding route, but it requires specialized chiral catalysts that may be expensive and require significant optimization.

-

Chiral pool synthesis provides a robust pathway with guaranteed chirality but often involves longer, more labor-intensive sequences.

For researchers and drug development professionals, a thorough understanding of these diverse methodologies is crucial for making informed decisions that balance chemical efficiency with practical and economic constraints, ultimately accelerating the journey from a chiral building block to a life-changing therapeutic.

References

- 1. CAS 194726-40-4 | (R)-1-BOC-Piperidine-3-carboxylic acid ethyl ester - Synblock [synblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 15. echemi.com [echemi.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of N-Boc-Nipecotic Acid Ethyl Ester

Introduction: The Strategic Importance of N-Boc-Nipecotic Acid Ethyl Ester in Modern Drug Discovery

N-Boc-nipecotic acid ethyl ester, known systematically as 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate, is a pivotal chiral building block in the landscape of medicinal chemistry.[1][2] Its piperidine core is a prevalent scaffold in a multitude of biologically active compounds. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the molecule's stability and modulates its reactivity, making it an ideal intermediate for the synthesis of complex pharmaceutical agents.[2]

This guide provides an in-depth examination of the synthesis of N-Boc-nipecotic acid ethyl ester, intended for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, provide a detailed and validated experimental protocol, and discuss the critical considerations for a successful and efficient synthesis. The primary application of this versatile compound lies in the development of therapeutic agents, notably as a precursor for potent and selective GABA reuptake inhibitors, which are crucial in the management of various neurological disorders.[3]

Core Synthesis Pathway: The Boc Protection of Ethyl Nipecotate

The most direct and widely employed method for the synthesis of N-Boc-nipecotic acid ethyl ester is the protection of the secondary amine of ethyl nipecotate using di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of N-acylation, where the nucleophilic nitrogen of the piperidine ring attacks a carbonyl carbon of the Boc anhydride.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of ethyl nipecotate acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts. The presence of a non-nucleophilic base is often employed to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of N-Boc-nipecotic acid ethyl ester.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles for Boc protection of amines.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl Nipecotate | 157.21 | 10.0 g | 63.6 mmol |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 15.2 g | 69.6 mmol |

| Triethylamine (Et₃N) | 101.19 | 9.7 mL | 69.6 mmol |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl nipecotate (10.0 g, 63.6 mmol) and dissolve in dichloromethane (200 mL).

-

Reagent Addition: To the stirred solution, add triethylamine (9.7 mL, 69.6 mmol) followed by the portion-wise addition of di-tert-butyl dicarbonate (15.2 g, 69.6 mmol) at room temperature. Rationale: Portion-wise addition of Boc₂O helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL). Rationale: The NaHCO₃ wash removes any unreacted acidic species and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product is often of sufficient purity for subsequent steps. However, if necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of N-Boc-Nipecotic Acid Ethyl Ester

The successful synthesis of the target compound should be confirmed through rigorous analytical characterization.

| Property | Value | Source |

| IUPAC Name | 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | [1] |

| CAS Number | 130250-54-3 | [1][4] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |

| Molecular Weight | 257.33 g/mol | [2] |

| Appearance | White to light brown solid or liquid | [2] |

| Melting Point | 30.0-39.0 °C | [1][2] |

Conclusion and Future Outlook

The synthesis of N-Boc-nipecotic acid ethyl ester via Boc protection of ethyl nipecotate is a robust and efficient method for producing a key intermediate in pharmaceutical synthesis.[2] The protocol outlined in this guide is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings. The versatility of this building block ensures its continued importance in the discovery of novel therapeutics targeting a range of diseases.

References

An In-depth Technical Guide to Ethyl 1-Boc-3-piperidinecarboxylate Derivatives and Analogs: Synthesis, Chiral Resolution, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1][2] Among the myriad of piperidine-based building blocks, Ethyl 1-Boc-3-piperidinecarboxylate stands out as a critical intermediate, offering a unique combination of a protected nitrogen and a modifiable ester functionality. This guide provides a comprehensive technical overview of this compound, its derivatives, and analogs. We will delve into field-proven synthetic strategies, including the preparation of the key precursor N-Boc-3-piperidone, and its subsequent conversion to the target ester. A significant focus is placed on methods for obtaining enantiomerically pure forms, a crucial aspect for modern drug development, with detailed protocols for both chiral High-Performance Liquid Chromatography (HPLC) and enzymatic resolution. Furthermore, this guide will explore the application of these versatile building blocks in the synthesis of bioactive molecules, supported by relevant pharmacological data. Through a blend of theoretical principles and practical methodologies, this document aims to serve as an essential resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

The Strategic Importance of the Piperidine Core in Medicinal Chemistry

The piperidine ring is a privileged structure in drug discovery, present in numerous clinically approved drugs targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[2][3] Its prevalence can be attributed to several key factors:

-

Improved Physicochemical Properties: The saturated heterocyclic nature of the piperidine ring can enhance the solubility and metabolic stability of a drug molecule.[2]

-

Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.

-

Synthetic Tractability: The nitrogen atom of the piperidine ring provides a convenient handle for chemical modification, allowing for the introduction of various functional groups to fine-tune a compound's pharmacological profile.[4]

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a crucial advantage in multi-step syntheses. It is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization.[5]

Synthesis of this compound: A Multi-step Approach

A common and industrially relevant route to this compound involves the synthesis of the key intermediate, N-Boc-3-piperidone, followed by its conversion to the target ester.

Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine

This synthetic pathway, often detailed in the patent literature, provides a reliable method for producing N-Boc-3-piperidone on a larger scale.[3][6][7]

Step 1: N-Benzylation of 3-Hydroxypyridine

The synthesis commences with the quaternization of 3-hydroxypyridine with benzyl bromide to form N-benzyl-3-hydroxypyridinium bromide. This step serves to activate the pyridine ring for subsequent reduction.

Step 2: Reduction to N-Benzyl-3-hydroxypiperidine

The pyridinium salt is then reduced to the corresponding piperidine using a reducing agent such as sodium borohydride.[3][6]

Step 3: Boc Protection and Debenzylation

The secondary amine of N-benzyl-3-hydroxypiperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O. The benzyl group is subsequently removed via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield N-Boc-3-hydroxypiperidine.[6]

Step 4: Oxidation to N-Boc-3-piperidone

The final step involves the oxidation of the secondary alcohol of N-Boc-3-hydroxypiperidine to the corresponding ketone, N-Boc-3-piperidone. A common and effective method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO).[3]

Experimental Protocol: Synthesis of N-Boc-3-piperidone

Materials:

-

3-Hydroxypyridine

-

Benzyl bromide

-

Ethanol

-

Sodium borohydride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

N-Benzylation: Dissolve 3-hydroxypyridine in ethanol and cool the solution in an ice bath. Add benzyl bromide dropwise and allow the reaction to stir overnight at room temperature. The resulting precipitate of N-benzyl-3-hydroxypyridinium bromide is collected by filtration.

-

Reduction: Suspend the N-benzyl-3-hydroxypyridinium bromide in ethanol and cool to 0 °C. Add sodium borohydride portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Boc Protection and Debenzylation: Dissolve the crude N-benzyl-3-hydroxypiperidine in methanol. Add (Boc)₂O and a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the filtrate to obtain crude N-Boc-3-hydroxypiperidine.

-

Oxidation: Prepare a solution of oxalyl chloride in DCM and cool to -78 °C. Add a solution of DMSO in DCM dropwise. After stirring for 15 minutes, add a solution of N-Boc-3-hydroxypiperidine in DCM dropwise. Stir for another 30 minutes, then add triethylamine. Allow the reaction to warm to room temperature. Quench with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to afford N-Boc-3-piperidone.[8]

Conversion of N-Boc-3-piperidone to this compound

The transformation of the ketone to the target ester can be achieved through a two-step sequence involving a Wittig or Horner-Wadsworth-Emmons reaction followed by reduction.

Step 1: Olefination

The Horner-Wadsworth-Emmons reaction is often preferred due to the easier removal of the phosphate byproduct. N-Boc-3-piperidone is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, to yield an α,β-unsaturated ester.

Step 2: Reduction of the Double Bond

The resulting unsaturated ester is then reduced to the saturated ester, this compound. This can be accomplished via catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Experimental Protocol: Conversion to this compound

Materials:

-

N-Boc-3-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise. Stir the mixture until hydrogen evolution ceases. Add a solution of N-Boc-3-piperidone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with saturated ammonium chloride solution and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate. Purify the crude product by flash chromatography.

-

Catalytic Hydrogenation: Dissolve the purified α,β-unsaturated ester in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the filtrate to obtain this compound.

Chiral Resolution: Accessing Enantiomerically Pure Derivatives

The presence of a stereocenter at the C3 position of the piperidine ring necessitates the separation of enantiomers for the development of stereospecific drugs. Both chiral HPLC and enzymatic resolution are powerful techniques to achieve this.[9]

Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Chiral HPLC is a widely used analytical and preparative technique for separating enantiomers.[10][11] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of compounds.[10]

Experimental Protocol: Chiral HPLC Resolution

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to improve resolution. A small amount of a basic additive like diethylamine may be required to improve peak shape for basic compounds.[12]

Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

-

For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiomerically pure compounds.[13] Lipases are commonly employed for the kinetic resolution of racemic esters or alcohols.[13] In the case of racemic this compound, a lipase can selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

Lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase)[14]

-

Phosphate buffer (pH 7.0)

-

tert-Butyl methyl ether (MTBE)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Suspend the racemic ester in a mixture of phosphate buffer and MTBE.

-

Add the lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by chiral HPLC.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separate the aqueous and organic layers.

-

Acidify the aqueous layer and extract the hydrolyzed acid with ethyl acetate.

-

Wash the organic layer (containing the unreacted ester) with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched ester.

-

The enantiomeric excess of both the recovered ester and the hydrolyzed acid can be determined by chiral HPLC.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 130250-54-3 | [15] |

| Molecular Formula | C₁₃H₂₃NO₄ | [15] |

| Molecular Weight | 257.33 g/mol | [15] |

| Appearance | White to off-white solid | [15] |

| Melting Point | 31-35 °C | [15] |

| Boiling Point | 323.9 °C at 760 mmHg | [15] |

| Density | 1.077 g/cm³ | [15] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 500 MHz): δ 4.15 (q, J = 7.1 Hz, 2H), 3.80-3.60 (m, 2H), 3.40-3.20 (m, 2H), 2.50-2.40 (m, 1H), 1.90-1.50 (m, 4H), 1.45 (s, 9H), 1.25 (t, J = 7.1 Hz, 3H).[1]

-

¹³C NMR (CDCl₃, 126 MHz): δ 173.5, 154.8, 79.5, 60.5, 46.5, 45.0, 41.0, 28.5, 27.0, 25.0, 14.2.[1]

-

FT-IR (film): ν_max 2975, 1735 (C=O, ester), 1690 (C=O, carbamate), 1420, 1365, 1250, 1160 cm⁻¹.[6]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak [M]⁺ and characteristic fragmentation patterns. Common fragments include the loss of the tert-butyl group ([M-57]⁺) and the ethoxy group ([M-45]⁺).[16][17]

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

This compound and its derivatives are valuable starting materials for the synthesis of a wide range of pharmacologically active compounds. The ester functionality can be readily converted to other functional groups such as amides, carboxylic acids, and alcohols, providing access to a diverse chemical space.

While specific blockbuster drugs directly synthesized from this exact starting material are not always publicly disclosed in detail, the 1-Boc-piperidine-3-carboxylic acid/ester motif is a well-recognized and frequently utilized scaffold in the patent literature for the development of novel therapeutic agents. For instance, derivatives of this core have been explored as:

-

Neurokinin (NK1) Receptor Antagonists: For the treatment of depression and other CNS disorders.[4]

-

Anticancer Agents: The piperidine ring can serve as a linker or a key pharmacophore in molecules targeting various cancer-related pathways.[2]

-

Antimicrobial Agents: Modifications of the piperidine scaffold have led to the discovery of compounds with antibacterial and antifungal activity.

Conclusion

This compound is a highly versatile and valuable building block in modern drug discovery. Its synthesis, while multi-step, is well-established and scalable. The ability to obtain enantiomerically pure forms through techniques like chiral HPLC and enzymatic resolution is crucial for the development of stereospecific drugs. The strategic incorporation of this scaffold allows for the generation of diverse libraries of compounds with a wide range of pharmacological activities. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like this compound in the drug development pipeline is set to increase.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | C13H23NO4 | CID 1514446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Page loading... [wap.guidechem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

Methodological & Application

The Strategic Role of Ethyl 1-Boc-3-piperidinecarboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. Among the myriad of functionalized piperidine building blocks, Ethyl 1-Boc-3-piperidinecarboxylate has emerged as a particularly versatile and strategic intermediate. Its unique arrangement of a protected amine, a reactive ester, and a chiral center makes it a powerful tool in the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into the causality behind its use in the synthesis of key drug classes, provide detailed, field-proven protocols for its manipulation, and illustrate its strategic importance through the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Strategic Advantages

This compound offers a unique combination of stability and orthogonal reactivity, making it an ideal starting material for multi-step synthetic campaigns. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable to a wide range of reaction conditions, yet can be cleanly removed under acidic conditions.[1] This allows for selective functionalization at the C3 position via the ethyl ester, followed by late-stage modification of the piperidine nitrogen.

| Property | Value | Source |

| CAS Number | 130250-54-3 | [2] |

| Molecular Formula | C13H23NO4 | [3] |

| Molecular Weight | 257.33 g/mol | [3] |

| Appearance | White to light brown solid or liquid | [3] |

| Melting Point | 31-35 °C | [4] |

| Boiling Point | 95 °C / 0.5 mmHg | [4] |

The ethyl ester at the C3 position serves as a versatile handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, or conversion to amides. This flexibility allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) during lead optimization. Furthermore, the chiral center at the C3 position allows for the synthesis of enantiomerically pure compounds, which is critical for achieving desired pharmacological activity and minimizing off-target effects.[3]

Core Synthetic Transformations and Protocols

The utility of this compound is realized through a series of fundamental chemical transformations. The following protocols are designed to be robust and scalable, providing a solid foundation for the synthesis of diverse downstream targets.

Protocol 1: Boc Deprotection

The removal of the Boc group is a critical step to unmask the piperidine nitrogen for subsequent functionalization, such as N-alkylation or acylation. Acidic conditions are typically employed for this transformation.

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (5-10 volumes).

-

To the stirred solution, add trifluoroacetic acid (5-10 eq) or an equal volume of 4M HCl in 1,4-dioxane at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

To the resulting residue, add diethyl ether to precipitate the amine salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford the desired ethyl 3-piperidinecarboxylate as its corresponding salt.

Causality and Experimental Insights: The choice between TFA and HCl in dioxane often depends on the downstream application and the presence of other acid-sensitive functional groups. TFA is a strong acid that ensures rapid and complete deprotection but can sometimes be difficult to remove completely. HCl in dioxane is also highly effective and the resulting hydrochloride salt is often a crystalline solid that is easily handled. The use of a non-polar solvent like diethyl ether for precipitation is crucial for isolating the salt and removing any non-polar byproducts.[1]

Caption: Workflow for the acidic deprotection of the Boc group.

Protocol 2: Ester Hydrolysis

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a key transformation that enables subsequent amide bond formation, a cornerstone of medicinal chemistry.

Reagents and Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Add an aqueous solution of LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-3-carboxylic acid.